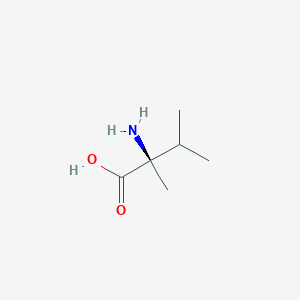
(2S)-2-aminobutanamide Hydrochloride
Descripción general
Descripción
(2S)-2-aminobutanamide hydrochloride, also known as abamectin, is a broad-spectrum, semisynthetic antibiotic derived from avermectin, a natural product produced by the soil bacterium Streptomyces avermitilis. Abamectin is a macrocyclic lactone compound, which is composed of two molecules of avermectin B1a and one molecule of avermectin B1b. It has been used in the agricultural industry since the 1980s as an insecticide, acaricide, and nematicide. Abamectin is a potent insecticide that has been used to control a wide range of insect pests, including mites, aphids, thrips, whiteflies, and caterpillars. Abamectin has also been used to protect crops from fungal and bacterial diseases.
Aplicaciones Científicas De Investigación
Synthesis of Levetiracetam : (2S)-2-aminobutanamide Hydrochloride is utilized as a chiral resource in synthesizing levetiracetam, an antiepileptic drug. Different synthesis routes have been explored, with some focusing on reducing impurities and shortening reaction times for industrial application (Pang Sujuan, 2009).
Enantiomeric Excess Determination : A method using reverse phase chiral HPLC was developed for determining the content of the (R)-2-aminobutanamide isomer in (S)-2-aminobutanamide, crucial for quality control in levetiracetam production (T. Jhansi et al., 2019).
Biocatalytic Production : A novel d-aminopeptidase from Brucella sp. was characterized for its high activity and enantioselectivity in the biocatalytic production of (S)-2-aminobutanamide, indicating potential for industrial-scale production (Xiao‐Ling Tang et al., 2018).
New GABA Uptake Inhibitors : Derivatives of 4-aminobutanamides, including (2S)-2-aminobutanamide Hydrochloride, were synthesized and evaluated as potential inhibitors of GABA transport proteins, showing promise for anticonvulsant, antidepressant-like, and antinociceptive activities (P. Kowalczyk et al., 2014).
Synthesis of γ-Aminobutanamide : Research has also been conducted on the synthesis of γ-aminobutanamide from γ-aminobutyric acid, a process suitable for industrial production, highlighting the compound's significance in pharmaceutical intermediates (Huang Jin-cheng, 2011).
Primary Amino Acid Derivatives : Studies on N'-benzyl 2-substituted 2-amino acetamides, related to (2S)-2-aminobutanamide Hydrochloride, have found them to be potent anticonvulsants with pain-attenuating properties (Amber M King et al., 2011).
Propiedades
IUPAC Name |
(2S)-2-aminobutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H2,6,7);1H/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBMIDJFXOYCGK-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474839 | |
| Record name | (2S)-2-Aminobutanamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-aminobutanamide Hydrochloride | |
CAS RN |
7682-20-4 | |
| Record name | (S)-2-Aminobutyramide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7682-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-Aminobutanamide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007682204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-Aminobutanamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-2-Aminobutanamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Butanamide, 2-amino-, hydrochloride (1:1), (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2S)-2-AMINOBUTANAMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C1V4527RJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthetic routes for (S)-2-Aminobutanamide hydrochloride, and how do they compare?
A1: Two primary synthetic routes utilize (S)-2-aminobutanamide hydrochloride as a chiral starting material for levetiracetam production :
Q2: What is the role of (S)-2-Aminobutanamide hydrochloride purity in levetiracetam synthesis?
A2: High purity of (S)-2-Aminobutanamide hydrochloride is crucial for efficient levetiracetam synthesis. A validated RP-HPLC method utilizing pre-column chiral derivatization can detect the presence of the undesired (R)-enantiomer . This method exhibits a limit of detection (LOD) of 0.0085 μg/mL and a limit of quantification (LOQ) of 0.0319 μg/mL, making it suitable for quality control during pharmaceutical production.
Q3: Can you describe an environmentally friendly approach to produce (S)-2-Aminobutanamide hydrochloride?
A3: A combined biotransformation and chemical synthesis approach offers a sustainable method for producing (S)-2-Aminobutanamide hydrochloride . This method begins with L-threonine as the starting material, which undergoes biotransformation to produce L-2-aminobutyric acid. Subsequent esterification and ammonolysis reactions yield the target compound, (S)-2-Aminobutanamide hydrochloride. This method boasts high isomer purity, high conversion rate, and high yield, while also being environmentally friendly due to its use of mild conditions and avoidance of organic solvents.
Q4: How can the yield of (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutyrylamide, another crucial intermediate in levetiracetam synthesis, be maximized?
A4: A recently developed synthetic method significantly improves the yield of (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutyrylamide, exceeding 90% with a purity greater than 98.5% . This method involves reacting (S)-2-Aminobutanamide hydrochloride with 4-chlorobutyryl chloride in a specific molar ratio and under controlled temperature conditions (between -10°C and 20°C) in the presence of an alkali and a catalyst.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















